molecular formula C21H25ClO3 B13761619 (+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate CAS No. 71548-92-0

(+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate

Cat. No.: B13761619
CAS No.: 71548-92-0
M. Wt: 360.9 g/mol
InChI Key: UDFXHGHZSZRKLJ-UHFFFAOYSA-N
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Description

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with the molecular formula C21H25ClO3 It is characterized by the presence of a chlorophenyl group and a phenoxy group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves the esterification of 2-methylbutanoic acid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with 4-[(4-chlorophenyl)methyl]phenol in the presence of a base, such as sodium hydroxide, to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Hydroxylated, aminated, or thiolated derivatives

Scientific Research Applications

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.

Uniqueness

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific ester and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

71548-92-0

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C21H25ClO3/c1-4-14-24-20(23)21(3,5-2)25-19-12-8-17(9-13-19)15-16-6-10-18(22)11-7-16/h6-13H,4-5,14-15H2,1-3H3

InChI Key

UDFXHGHZSZRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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